molecular formula C6H7BFNO3 B1446496 2-Fluoro-3-methoxypyridine-4-boronic acid CAS No. 1451392-01-0

2-Fluoro-3-methoxypyridine-4-boronic acid

Cat. No. B1446496
CAS RN: 1451392-01-0
M. Wt: 170.94 g/mol
InChI Key: XJHXSDGMVPHYJZ-UHFFFAOYSA-N
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Description

“2-Fluoro-4-methoxypyridine-3-boronic acid” is a chemical compound with the IUPAC name 2-fluoro-4-methoxy-3-pyridinylboronic acid . It has a molecular weight of 170.94 . This compound is typically stored at temperatures between 2-8°C . It is a solid at room temperature .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. One common method for synthesizing boronic acids involves the protodeboronation of pinacol boronic esters . This process involves a radical approach to catalytically protodeboronate 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-methoxypyridine-3-boronic acid” can be represented by the InChI code 1S/C6H7BFNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 . The average mass of the molecule is 154.935 Da, and the monoisotopic mass is 155.055389 Da .


Chemical Reactions Analysis

Boronic acids, including “2-Fluoro-4-methoxypyridine-3-boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

“2-Fluoro-4-methoxypyridine-3-boronic acid” is a solid at room temperature . It has a molecular weight of 170.94 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Catalyst Design and Synthesis

2-Fluoro-3-methoxypyridine-4-boronic acid and its derivatives have been explored for their catalytic properties, particularly in the synthesis of amides from carboxylic acids and amines. The presence of electron-withdrawing or donating groups on these boronic acid derivatives significantly influences their reactivity and efficiency as catalysts. Studies show that the addition of an electron-withdrawing group can enhance the catalytic activity, making these compounds valuable in developing more efficient and environmentally friendly catalysis methods under mild conditions (Arnold et al., 2008).

Fluorescence Quenching Studies

The compound and its related boronic acid derivatives have been used in fluorescence quenching studies, providing insights into their interaction with aniline in various solvents. These studies reveal information crucial for sensor design, especially in detecting biological and chemical substances. The fluorescence quenching mechanism, involving different conformers and the role of solvent viscosities, highlights the potential of these boronic acid derivatives in developing sensitive fluorescence-based sensors (Geethanjali et al., 2015).

Binding Interaction with Sugars

Research on this compound derivatives has also focused on their ability to interact with sugars. This interaction is essential for developing new diagnostic tools and sensors for monitoring glucose levels in biological fluids. The binding affinity of these compounds with different sugars, influenced by the sugars' structural changes, is a critical area of study. Such interactions have implications for diabetes management, where precise glucose monitoring is crucial (Bhavya et al., 2016).

Supramolecular Chemistry

The role of this compound derivatives in forming hydrogen-bonded architectures is significant in supramolecular chemistry. These compounds participate in the assembly of complex structures with potential applications in materials science, drug delivery, and nanotechnology. The organizing role of water molecules in these assemblies, facilitating optimal π-π interactions, exemplifies the utility of boronic acids in designing sophisticated molecular systems (Rodríguez-Cuamatzi et al., 2009).

Advanced Affinity Transducers

Exploring boronate-substituted polyanilines, including derivatives of this compound, has led to advancements in developing affinity transducers. These materials can change their conductivity in response to specific molecules, such as saccharides, offering a novel detection principle for reagentless affinity sensors. Such sensors have the potential to specifically detect and quantify bioanalytes in complex media, paving the way for innovative diagnostic tools (Nikitina et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-3-methoxypyridine-4-boronic acid is the palladium catalyst in the Suzuki-Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The this compound, as an organoboron reagent, is involved in the transmetalation process with the palladium catalyst .

Mode of Action

In the Suzuki-Miyaura coupling reaction, this compound interacts with its target, the palladium catalyst, through a process called transmetalation . In this process, the organoboron compound (this compound) transfers its organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , which may influence its bioavailability.

Result of Action

The molecular effect of this compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds, including biologically active molecules .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and basic conditions, which are necessary for the Suzuki-Miyaura coupling reaction . The compound’s action, efficacy, and stability can also be affected by the specific conditions under which the Suzuki-Miyaura coupling reaction is carried out .

Safety and Hazards

The safety information for “2-Fluoro-4-methoxypyridine-3-boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is classified under GHS07, and the associated hazard statements are H315, H319, and H335 .

Future Directions

The future directions for “2-Fluoro-4-methoxypyridine-3-boronic acid” and similar compounds likely involve their continued use in organic synthesis and the development of new synthetic methods. Boronic acids are valuable building blocks in organic synthesis, and new methods for their preparation and use are continually being developed .

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-methoxypyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For example, it may inhibit or activate certain kinases, affecting downstream signaling pathways and altering gene expression patterns .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

properties

IUPAC Name

(2-fluoro-3-methoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO3/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHXSDGMVPHYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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